6-(chloromethyl)-1-benzofuran
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Overview
Description
6-(Chloromethyl)-1-benzofuran is an organic compound that belongs to the class of benzofurans, which are aromatic compounds containing a benzene ring fused to a furan ring. This compound is characterized by the presence of a chloromethyl group attached to the benzofuran structure. Benzofurans are known for their diverse chemical properties and applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(chloromethyl)-1-benzofuran typically involves the chloromethylation of 1-benzofuran. One common method is the reaction of 1-benzofuran with formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst, such as zinc chloride. The reaction proceeds via electrophilic aromatic substitution, where the chloromethyl group is introduced at the 6-position of the benzofuran ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalytic systems and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
6-(Chloromethyl)-1-benzofuran undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, and alcohols, leading to the formation of substituted benzofurans.
Oxidation: The compound can be oxidized to form benzofuran-6-carboxaldehyde or benzofuran-6-carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the chloromethyl group can yield 6-methyl-1-benzofuran using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, sodium thiolate, or primary amines in polar aprotic solvents (e.g., dimethylformamide) under mild heating conditions.
Oxidation: Potassium permanganate in aqueous or acidic medium, or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products
Nucleophilic Substitution: Substituted benzofurans with various functional groups.
Oxidation: Benzofuran-6-carboxaldehyde, benzofuran-6-carboxylic acid.
Reduction: 6-Methyl-1-benzofuran.
Scientific Research Applications
6-(Chloromethyl)-1-benzofuran has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex benzofuran derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a building block for the synthesis of drug candidates targeting various diseases.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its reactive chloromethyl group.
Mechanism of Action
The mechanism of action of 6-(chloromethyl)-1-benzofuran depends on its specific application. In biological systems, the compound may interact with cellular targets through its reactive chloromethyl group, which can form covalent bonds with nucleophilic sites on proteins, DNA, or other biomolecules. This interaction can lead to the inhibition of enzyme activity, disruption of cellular processes, or induction of cell death, depending on the target and context.
Comparison with Similar Compounds
Similar Compounds
6-Methyl-1-benzofuran: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.
6-Bromomethyl-1-benzofuran: Contains a bromomethyl group instead of a chloromethyl group, which can influence its reactivity and selectivity in chemical reactions.
1-Benzofuran: The parent compound without any substituents, serving as a basic structure for various derivatives.
Uniqueness
6-(Chloromethyl)-1-benzofuran is unique due to its chloromethyl group, which imparts distinct reactivity and versatility in chemical transformations. This makes it a valuable intermediate for the synthesis of a wide range of benzofuran derivatives with diverse applications in research and industry.
Properties
CAS No. |
1092350-86-1 |
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Molecular Formula |
C9H7ClO |
Molecular Weight |
166.6 |
Purity |
95 |
Origin of Product |
United States |
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